molecular formula C9H9N3O2 B1500347 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid CAS No. 90349-17-0

2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No. B1500347
CAS RN: 90349-17-0
M. Wt: 191.19 g/mol
InChI Key: GEOAVGNNHULOSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first synthesized by glyoxal and ammonia . It has become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature, showing both acidic and basic properties . It is highly soluble in water and other polar solvents . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid . The molecular weight of Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate, a similar compound, is 191.19 . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Anticancer Potential

Researchers have synthesized a series of novel substituted benzimidazole derivatives, examining their antiproliferative effects against breast cancer cell lines. These compounds, including variants of benzimidazole carboxylic acids and esters, showed significant antiproliferative effects, suggesting their potential as lead compounds for developing more effective cancer therapeutics (Karthikeyan et al., 2017).

Antihypertensive Activity

Nonpeptide angiotensin II receptor antagonists, including derivatives of benzimidazole, have been prepared and shown to produce potent antihypertensive effects upon oral administration. This highlights the significance of the benzimidazole core in developing medications for hypertension management (Carini et al., 1991).

Corrosion Inhibition

Benzimidazole-based amino acid compounds have been synthesized and studied as inhibitors for steel corrosion in acidic solutions. These studies demonstrate the potential of benzimidazole derivatives as eco-friendly corrosion inhibitors, underscoring their importance in materials science and engineering (Yadav et al., 2015).

Antimicrobial and Antioxidant Activities

Benzimidazole derivatives have been evaluated for their antioxidant and antimicrobial activities. The synthesis and testing of these compounds contribute to the search for new therapeutic agents with potential applications in treating infections and oxidative stress-related conditions (Bassyouni et al., 2012).

Antiviral Research

Studies on benzimidazole derivatives have extended into antiviral research, with compounds being designed and tested for their efficacy against human rhinovirus. This research provides insights into developing new treatments for viral infections (Hamdouchi et al., 1999).

Safety And Hazards

Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate, a similar compound, has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Therefore, the study and development of imidazole derivatives continue to be a promising area of research .

properties

IUPAC Name

2-amino-1-methylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12-7-3-2-5(8(13)14)4-6(7)11-9(12)10/h2-4H,1H3,(H2,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOAVGNNHULOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)O)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663475
Record name 2-Amino-1-methyl-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid

CAS RN

90349-17-0
Record name 2-Amino-1-methyl-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid
Reactant of Route 2
2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid
Reactant of Route 6
2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.